(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(o-tolyl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.67. The purity is usually 95%.
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Scientific Research Applications
1. Bioconjugation and Peptide Tagging
- Conjugation to Peptides: The 2-amino alcohol structure, which includes (S)-2-Amino-2-(o-tolyl)ethan-1-ol, can be used for site-directed labeling of peptides with biotin or fluorescent reporters. This method involves oxidation to generate an aldehyde in the peptide, followed by reaction with a hydrazide to form a hydrazone-peptide conjugate (Geoghegan & Stroh, 1992).
2. Synthesis and Medicinal Chemistry
- Synthesis of Ionic Liquids: The compound is involved in the synthesis of ionic liquids with nitrogenous centers, which are significant in the field of medicinal chemistry and drug delivery systems (Shevchenko et al., 2017).
- Antimalarial Activities: Certain 1-aminopropan-2-ols, which may include derivatives of (S)-2-Amino-2-(o-tolyl)ethan-1-ol, have been synthesized and evaluated for their potency against malaria (Robin et al., 2007).
3. Biochemistry and Molecular Studies
- Amino Acid Analysis in Proteins: The compound has been used in methods for the precise amino acid composition analysis of proteins or peptides from a single hydrolysate (Simpson et al., 1976).
- Study of Hydrolysis Reactions: It is used in the study of hydrolysis reactions, such as the hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate, providing insights into reaction mechanisms and kinetics (Risley et al., 1986).
4. Material Science and Engineering
- Functionalization of Surfaces: The compound plays a role in the functionalization of surfaces like silicon for use in bio-sensing and medical applications. This involves the use of amino-terminated organic layers deposited onto silicon wafers (Majoul et al., 2015).
Mechanism of Action
Mode of Action
The compound’s mode of action involves a series of chemical reactions. The o-tolyl anion responsible for the rearrangement is generated through two competitive pathways: (i) a radical polar crossover route featuring a SET reduction of the initial benzylic radical formed via hydrogen atom abstraction by a triethylsilyl radical, (ii) the direct deprotonation of the o-tolyl methyl group by pentavalent silicate .
Biochemical Pathways
The compound affects the biochemical pathways involving the rearrangement of o-tolyl aryl ethers and amines. The ethers are converted to o-hydroxydiarylmethanes, while the (o-tol)(Ar)NH amines are transformed into dihydroacridines . The rearrangements of o-tolyl aryl amines depend on the nature of the amine. Secondary amines undergo deprotonation of the N-H followed by a radical rearrangement, to form dihydroacridines, while tertiary amines form both dihydroacridines and diarylmethanes through radical and/or anionic pathways .
Result of Action
The compound’s interaction with its targets leads to changes in the biochemical pathways, resulting in the formation of different products depending on the nature of the amine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the formation of the o-tolyl anion, a key step in the compound’s mode of action, can be influenced by the pH of the environment .
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-2-3-5-8(7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCVRMHELDJLFA-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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